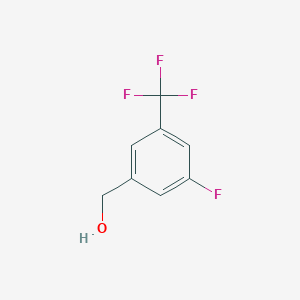

3-Fluoro-5-(trifluoromethyl)benzyl alcohol

説明

Significance of Fluorine and Trifluoromethyl Groups in Modern Chemical Science

The introduction of fluorine into organic scaffolds can profoundly alter a molecule's physical, chemical, and biological properties. This has made organofluorine chemistry an intensely researched field.

The fluorine atom, despite being the most electronegative element, is relatively small, with a van der Waals radius similar to that of a hydrogen atom. tandfonline.com This unique combination of size and electronic character allows it to act as a subtle yet powerful modulator of molecular properties. In research applications, replacing a hydrogen atom with fluorine can lead to significant improvements in a compound's profile. tandfonline.comnih.gov One of the most common applications is to enhance metabolic stability. acs.orgchemxyne.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes that would typically target a carbon-hydrogen (C-H) bond at the same position. mdpi.com

Furthermore, fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state and solubility at physiological pH. acs.org This electronic influence can also enhance binding affinity to biological targets, such as proteins and enzymes, through favorable electrostatic and polar interactions. nih.govchemxyne.com The strategic placement of fluorine can also influence molecular conformation and membrane permeability, critical factors in the design of bioactive compounds. acs.org

| Property | Hydrogen (H) | Fluorine (F) | Reference |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | acs.orgnih.gov |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | tandfonline.comacs.org |

| Bond Dissociation Energy (C-X, kJ/mol) | ~414 | ~485 | mdpi.com |

The trifluoromethyl (-CF3) group is one of the most important fluorine-containing substituents in modern chemistry. mdpi.com It is a strong electron-withdrawing group with a significant steric profile, larger than a methyl group. mdpi.comwikipedia.org These properties make it a valuable tool in molecular design. The -CF3 group is frequently used as a bioisostere for methyl (-CH3) or chloro (-Cl) groups. wikipedia.org This substitution can protect a reactive methyl group from metabolic oxidation or adjust the electronic properties of an aromatic ring to improve target interactions. mdpi.comwikipedia.org

A key feature of the trifluoromethyl group is its ability to increase lipophilicity, which can enhance a molecule's ability to cross biological membranes. mdpi.comwechemglobal.com This is quantified by its positive Hansch lipophilicity parameter (π) of +0.88. mdpi.com The high metabolic stability of the -CF3 group, owing to the strength of the C-F bonds, is another critical advantage, often leading to an increased in vivo half-life for drug candidates. mdpi.com Its presence can significantly improve the binding affinity of therapeutic compounds by engaging in unique interactions with biological targets. mdpi.com Consequently, the trifluoromethyl group is a prominent feature in numerous well-known drugs, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory agent celecoxib. wikipedia.org

| Property | Methyl (-CH3) | Trifluoromethyl (-CF3) | Reference |

|---|---|---|---|

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | mdpi.com |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 | mdpi.com |

| Metabolic Stability | Susceptible to oxidation | Highly stable | mdpi.comwikipedia.org |

| Bioisosteric Replacement | - | Can replace -Cl, -CH3 | wikipedia.org |

Contextualization of 3-Fluoro-5-(trifluoromethyl)benzyl Alcohol within Contemporary Research Avenues

Having established the individual importance of its key functional groups, this compound can be understood as a specialized chemical entity designed to leverage these properties in advanced research.

This compound belongs to the structural class of substituted benzyl (B1604629) alcohols. The core benzyl alcohol framework—a benzene (B151609) ring attached to a hydroxymethyl (-CH2OH) group—is a fundamental structure in organic chemistry. rsc.org These frameworks are of significant research interest primarily because they are versatile synthetic intermediates. ontosight.ai The alcohol moiety can be readily converted into a wide range of other functional groups, making them valuable precursors for constructing more complex molecular architectures. rsc.org For instance, benzyl alcohols are used in Friedel-Crafts reactions to synthesize diarylmethanes, which are important cores in medicinal chemistry. rsc.org The specific substitution pattern of this compound, with a fluorine atom and a trifluoromethyl group at the meta positions of the aromatic ring, creates a unique electronic and steric profile, making it a highly specialized building block.

The primary relevance of this compound lies at the intersection of organic synthesis and chemical biology. It is not typically an end-product but rather a sophisticated starting material or intermediate. In organic synthesis, it serves as a key building block for introducing the 3-fluoro-5-(trifluoromethyl)phenyl moiety into larger target molecules. guidechem.com This is particularly relevant in the development of new pharmaceutical candidates and agrochemicals, where the combined effects of the fluoro and trifluoromethyl groups are sought to optimize biological activity and pharmacokinetic properties. For example, structurally similar compounds like 2-Chloro-5-(trifluoromethyl)benzyl alcohol are used as intermediates in the synthesis of enzyme inhibitors, demonstrating the role of such building blocks in creating biologically active molecules for chemical biology research. guidechem.com The compound's structure is therefore of high interest to chemists seeking to construct novel molecules with precisely engineered properties for biological investigation.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWAIZVPDMHGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343342 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-29-4 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 184970-29-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Fluoro 5 Trifluoromethyl Benzyl Alcohol and Its Analogues

Stereoselective Synthesis of Trifluoromethylated Chiral Alcohols

The introduction of a stereocenter, particularly one bearing a trifluoromethyl group, is of great interest in pharmaceutical development nih.govresearchgate.net. Chiral α-trifluoromethyl alcohols are valuable building blocks, and their synthesis requires sophisticated asymmetric methods. While 3-Fluoro-5-(trifluoromethyl)benzyl alcohol itself is achiral, these stereoselective methods are crucial for producing its chiral analogues.

Biocatalysis offers a green and highly selective approach to chiral molecules. Enzymes, such as ketoreductases or ene reductases, can perform enantioselective reductions of prochiral ketones or alkenes under mild conditions chemrxiv.org. For example, the asymmetric reduction of a precursor ketone, such as 3-fluoro-5-(trifluoromethyl)acetophenone, using a specific ketoreductase enzyme with a cofactor like NADPH could yield the corresponding chiral alcohol with high enantiomeric excess. Recent research has also demonstrated the use of engineered enzymes for novel C-H fluorination reactions, highlighting the expanding toolkit of biocatalysis for creating complex organofluorine compounds chemistryviews.org. The use of whole-cell catalysts, such as baker's yeast, has also been explored for the conversion of fluorinated benzaldehydes into their corresponding alcohols dtu.dk.

Table 2: Examples of Biocatalytic Methods for Chiral Fluorinated Alcohol Synthesis

| Enzyme Type | Reaction | Substrate Type | Key Advantage |

|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction | Prochiral ketones | High enantioselectivity (often >99% ee). |

| Ene Reductases | Asymmetric reduction | α,β-Unsaturated ketones/esters chemrxiv.org | Access to chiral alkanes and esters. chemrxiv.org |

| Engineered Fluorinases | C-H Fluorination | Aliphatic C-H bonds chemistryviews.org | Direct, enantioselective C-F bond formation. chemistryviews.org |

This table illustrates general enzymatic approaches applicable to the synthesis of chiral fluorinated analogues.

A wide array of catalytic methods has been developed for the asymmetric synthesis of trifluoromethylated alcohols. These methods often rely on transition metal catalysts or organocatalysts to control the stereochemical outcome.

One prominent approach is the nickel-catalyzed asymmetric reductive cross-coupling. This method can be used for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be reduced in a one-pot fashion to furnish alcohols with two adjacent stereocenters with excellent diastereoselectivity organic-chemistry.orgnih.gov. Another powerful technique is the nickel-catalyzed stereoconvergent Hiyama cross-coupling, which allows for the synthesis of enantioenriched α-trifluoromethyl benzylic alcohols from racemic starting materials nih.govresearchgate.netnih.gov.

Organocatalytic methods, such as the vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones, can produce chiral tertiary trifluoromethyl carbinols with high diastereoselectivity and good enantioselectivity acs.orgacs.org. These reactions often employ bifunctional catalysts that activate both the nucleophile and the electrophile to control the stereochemistry of the newly formed C-C bond acs.org.

Table 3: Selected Catalytic Methods for Asymmetric Synthesis of Trifluoromethylated Alcohols

| Method | Catalyst/Ligand System | Substrate Scope | Typical Selectivity | Reference |

|---|---|---|---|---|

| Hiyama Cross-Coupling | Nickel / Chiral Ligand | Aryl silanes, α-chloro-α-trifluoromethyl ethers | High yield, up to 95% ee | researchgate.net |

| Reductive Cross-Coupling | Nickel / Chiral Ligand | Acyl chlorides, trifluoroalkylating agents | High yield, excellent dr and ee | organic-chemistry.orgnih.gov |

| Aldol-Type Reaction | Zinc / Quinine | Aldehydes, Trifluorodiazoethane | Diverse chiral β-trifluoromethylated alcohols | acs.org |

| Vinylogous Aldol Reaction | Bifunctional Organocatalyst (Thiourea) | Alkylidenepyrazolones, Trifluoromethyl ketones | Excellent dr, moderate to good ee | acs.orgacs.org |

Nucleophilic Trifluoromethylation Reagents in Chiral Alcohol Synthesis

The introduction of a trifluoromethyl (CF₃) group can dramatically alter the biological and chemical properties of a molecule. Nucleophilic trifluoromethylation is a primary method for creating α-trifluoromethylated alcohols, which are crucial motifs in many pharmaceuticals. nih.gov The development of reagents and catalytic systems that can achieve this transformation enantioselectively is a key area of research.

One of the most widely used nucleophilic trifluoromethylating agents is trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. This reagent, in the presence of a fluoride source like cesium fluoride (CsF), generates a trifluoromethyl anion equivalent that can attack carbonyl compounds such as aldehydes and ketones. organic-chemistry.org The reaction initially forms α-trifluoromethyl silyl ethers, which are then hydrolyzed to yield the corresponding α-trifluoromethyl alcohols. organic-chemistry.org This method is highly efficient for producing trans-α-trifluoromethyl allylic alcohols from trans-enones with yields often exceeding 90%. organic-chemistry.org

For the synthesis of chiral alcohols, asymmetric trifluoromethylation is employed. This can be achieved through various strategies, including the use of chiral catalysts. For instance, a zinc-/quinine-mediated enantioselective Aldol-type reaction of trifluorodiazoethane (CF₃CHN₂) with aldehydes has been shown to produce a diverse set of chiral β-trifluoromethylated alcohols. acs.org Another approach involves photoredox organocatalysis, which can facilitate the enantioselective α-trifluoromethylation of aldehydes with high enantiomeric excess (ee), often in the range of 93-98% ee. nih.gov These mild, redox-neutral conditions are compatible with a wide array of functional groups. nih.gov

The table below summarizes key findings in the application of nucleophilic trifluoromethylation for alcohol synthesis.

Table 1: Nucleophilic Trifluoromethylation Reagents and Systems| Reagent/System | Substrate Type | Catalyst/Initiator | Key Feature | Ref. |

|---|---|---|---|---|

| TMSCF₃ | trans-Enones | Cesium Fluoride (CsF) | Forms trans-α-trifluoromethyl allylic alcohols in >90% yield. | organic-chemistry.org |

| CF₃CHN₂ | Aldehydes | Zinc/Quinine | Enables catalytic, enantioselective synthesis of chiral β-trifluoromethylated alcohols. | acs.org |

| CF₃I | Aldehydes | Photoredox Organocatalysis | Achieves high enantioselectivity (93-98% ee) under mild conditions. | nih.gov |

Strategic Precursor Synthesis and Derivatization

The synthesis of complex molecules like this compound relies on the efficient preparation of key intermediates and the strategic derivatization of the final product.

The direct precursor to this compound is 3-Fluoro-5-(trifluoromethyl)benzaldehyde. The synthesis of such highly substituted benzaldehydes often involves multi-step processes starting from simpler aromatic precursors. While specific routes for 3-Fluoro-5-(trifluoromethyl)benzaldehyde are proprietary, general methods for analogous compounds provide insight.

One common pathway involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. For example, a trifluoromethyl aniline can be treated with sodium nitrite and acid to form a diazonium salt. guidechem.com This intermediate can then be reacted with a formaldehyde equivalent in the presence of a copper catalyst to install the aldehyde group. guidechem.com

Another strategy involves the hydrolysis of benzal halides. For instance, o-trifluoromethyl benzaldehyde can be prepared by the hydrolysis of o-trifluoromethyl benzal fluoride in concentrated sulfuric acid. google.com Similarly, mixtures containing di- and trichlorinated methyl groups on a benzene (B151609) ring can be hydrolyzed to form the corresponding benzaldehyde. google.com

The table below outlines common synthetic strategies for preparing fluorinated benzaldehyde intermediates.

Table 2: Synthetic Routes to Fluorinated Benzaldehydes| Starting Material | Key Reagents | Intermediate | Product | Ref. |

|---|---|---|---|---|

| Trifluoromethyl aniline | NaNO₂, Acid, Formaldehyde equivalent, Cu catalyst | Diazonium salt | Trifluoromethyl benzaldehyde | guidechem.com |

| o-Trifluoromethyl benzal fluoride | Concentrated H₂SO₄ | N/A | o-Trifluoromethyl benzaldehyde | google.com |

| Substituted Toluene | Oxidizing agents | Benzyl (B1604629) alcohol/halide | Substituted Benzaldehyde | chemicalbook.com |

The conversion of benzyl alcohols to their corresponding halides is a fundamental transformation in organic synthesis, providing versatile intermediates for further functionalization. The hydroxyl group of an alcohol is a poor leaving group, necessitating its activation for nucleophilic substitution. researchgate.net

A variety of reagents can be used for this transformation. Traditional methods often employ harsh reagents like thionyl chloride (SOCl₂) or phosphorus halides. However, milder and more selective methods have been developed. A highly chemoselective and rapid method for the chlorination of benzyl alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (DMSO). organic-chemistry.org This reaction proceeds under neutral conditions, is typically complete in 10-40 minutes, and provides high yields. organic-chemistry.org A key advantage is its selectivity for benzyl alcohols in the presence of aliphatic alcohols. organic-chemistry.org

Another approach involves using ammonium halides as halogenating agents in ionic liquids, which can convert primary alcohols to organohalides with yields up to 81%. researchgate.net The mechanism is believed to be an Sₙ2 substitution of the hydroxyl group, which is activated via hydrogen bonding with the ionic liquid's cation. researchgate.net

The following table compares different methods for the halogenation of benzyl alcohols.

Table 3: Reagents for the Halogenation of Benzyl Alcohols| Reagent | Co-reagent/Solvent | Conditions | Selectivity | Ref. |

|---|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | DMSO | Room Temperature, 10-40 min | Highly selective for benzyl alcohols over aliphatic alcohols. | organic-chemistry.org |

| Ammonium Halides | Ionic Liquid (e.g., [Bmim]PF₆) | Elevated Temperature | Effective for primary alcohols. | researchgate.net |

| Thionyl Chloride (SOCl₂) | N/A | Varies | General, but can be harsh. | N/A |

Iii. Chemical Transformations and Reactivity Studies of 3 Fluoro 5 Trifluoromethyl Benzyl Alcohol

Oxidation Pathways and Derivative Formation

The oxidation of benzyl (B1604629) alcohols is a fundamental transformation for the synthesis of valuable benzaldehydes and benzoic acids. For 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, this transformation is influenced by the electronic nature of the substituents.

The selective oxidation of this compound to its corresponding aldehyde or carboxylic acid can be achieved using a variety of modern and classical oxidizing agents. The choice of reagent and reaction conditions determines the final product. Due to the electron-withdrawing nature of the fluoro and trifluoromethyl groups, the benzyl alcohol is somewhat deactivated towards oxidation compared to electron-rich benzyl alcohols organic-chemistry.orgresearchgate.net.

Oxidation to 3-Fluoro-5-(trifluoromethyl)benzaldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent overoxidation to the carboxylic acid. organic-chemistry.org Several methods are suitable for this selective transformation:

Chromium-based reagents: Pyridinium chlorochromate (PCC) is a classic reagent that effectively oxidizes primary alcohols to aldehydes. libretexts.org

TEMPO-catalyzed oxidations: Systems using (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) or diisopropyl azodicarboxylate (DIAD) offer high selectivity for aldehydes under mild conditions. organic-chemistry.org

Photochemical Oxidation: Metal-free photochemical methods using catalysts like Eosin Y and molecular oxygen provide a green alternative for the selective oxidation of benzyl alcohols to aldehydes. organic-chemistry.org

Oxidation to 3-Fluoro-5-(trifluoromethyl)benzoic Acid: Stronger oxidizing agents or more vigorous reaction conditions are necessary to convert the alcohol directly to the carboxylic acid. libretexts.orglibretexts.org

Potassium permanganate (KMnO₄): This strong oxidant, typically in a basic aqueous solution followed by acidic workup, can effectively oxidize the benzyl alcohol to the corresponding benzoic acid.

Chromic acid (Jones reagent): Prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid, this reagent is a powerful oxidant for converting primary alcohols to carboxylic acids. libretexts.org

Two-step, one-pot procedures: A sequential oxidation, first using a mild oxidant like TEMPO/NaOCl followed by sodium chlorite (NaClO₂), can efficiently yield the carboxylic acid. nih.gov

The following table summarizes various methods for the oxidation of benzyl alcohols, which are applicable to this compound.

| Product | Reagent/Catalyst | Co-oxidant/Conditions | Selectivity |

| Aldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | High |

| Aldehyde | TEMPO | NaOCl, phase-transfer catalyst | High |

| Aldehyde | Eosin Y (photocatalyst) | O₂, blue LED irradiation | High organic-chemistry.org |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic solution, heat | High |

| Carboxylic Acid | Chromic Acid (H₂CrO₄) | Acetone, 0 °C to room temp. | High |

| Carboxylic Acid | Ruthenium catalysts | Air/O₂ | Good mdpi.com |

The mechanisms of benzyl alcohol oxidation are diverse and depend on the oxidant employed. The electron-withdrawing substituents on this compound generally decrease the rate of reactions that involve the formation of a positive charge at the benzylic position or require electron donation from the ring.

For oxidations involving metal-oxo species like chromic acid or permanganate, the reaction often proceeds through the formation of a chromate or manganate ester. This is followed by a rate-determining step involving the cleavage of the C-H bond at the benzylic carbon, often with the assistance of a base.

In TEMPO-catalyzed oxidations, the active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO. The alcohol attacks the N-oxoammonium ion, and a subsequent base-assisted elimination yields the aldehyde, regenerating a reduced form of the catalyst.

Photochemical oxidations, such as those using Eosin Y, can proceed via a hydrogen atom transfer mechanism. The excited photocatalyst abstracts a hydrogen atom from the benzyl alcohol to generate a benzyl radical, which then reacts with molecular oxygen to form the oxidation product. organic-chemistry.org

For radical-based oxidations using reagents like peroxymonosulfate (PMS) activated by carbon nanotubes, the mechanism involves the generation of powerful radical species such as SO₄•⁻ and •OH. acs.orggdut.edu.cn These radicals can abstract a hydrogen atom from the benzylic carbon, initiating the oxidation cascade. The presence of electron-withdrawing groups can hinder this process by making the benzylic C-H bond stronger and less susceptible to abstraction. researchgate.net

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of a wide range of derivatives through protection, etherification, and esterification reactions.

In multistep syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. An ideal protecting group should be easy to install, stable under various reaction conditions, and readily removable under mild and specific conditions. uchicago.edu

Common strategies for protecting the hydroxyl group of this compound include the formation of ethers, such as silyl ethers and benzyl ethers.

| Protecting Group | Protection Reagent | Conditions | Deprotection Reagent(s) |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | DMF, room temperature | TBAF; or Acids (e.g., oxalic acid) google.com |

| Benzyl (Bn) Ether | Benzyl bromide (BnBr), NaH | THF, 0 °C to room temp. | H₂, Pd/C (Hydrogenolysis) uwindsor.cahighfine.com |

| p-Methoxybenzyl (PMB) Ether | PMB-Cl, NaH | THF | DDQ or CAN (Oxidative cleavage) uchicago.eduhighfine.com |

Etherification: The synthesis of ethers from this compound can be accomplished through several methods. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common approach. The acidity of the benzyl alcohol is enhanced by the electron-withdrawing substituents, facilitating the formation of the alkoxide with a suitable base (e.g., NaH). However, the subsequent nucleophilic attack can be sluggish if the alkyl halide is sterically hindered. Acid-catalyzed etherification reactions are also possible, particularly for the formation of symmetrical ethers or with reactive alkylating agents. acs.orgresearchgate.net Studies on the etherification of benzyl alcohols with electron-withdrawing groups have shown that these reactions can be more challenging and may require stronger catalysts or harsher conditions. acs.orgnih.gov

Esterification: Esters of this compound are readily prepared by standard esterification methods. The reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) is a highly efficient method. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), can be used, although this is an equilibrium process. The nucleophilicity of the alcohol is reduced by the electron-withdrawing groups, which may slightly decrease the rate of esterification compared to electron-rich benzyl alcohols.

Electrophilic and Nucleophilic Aromatic Substitution Investigations

The aromatic ring of this compound is highly deactivated towards electrophilic substitution due to the powerful electron-withdrawing effects of the fluorine and trifluoromethyl groups. Conversely, these groups activate the ring for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents on the ring are as follows:

-CF₃ group (at C5): Strongly deactivating and a meta-director. youtube.com

-F group (at C3): Deactivating but an ortho, para-director.

-CH₂OH group (at C1): Weakly deactivating and an ortho, para-director.

For an incoming electrophile, the potential sites of substitution are C2, C4, and C6.

Attack at C2: Directed ortho to the -CH₂OH and ortho to the -F group. This position is also meta to the -CF₃ group.

Attack at C4: Directed para to the -CH₂OH group and ortho to the -CF₃ group. This position is also meta to the -F group.

Attack at C6: Directed ortho to the -CH₂OH group and meta to both the -F and -CF₃ groups.

The strong deactivating nature of the ring means that harsh conditions are typically required for EAS reactions like nitration or halogenation. The trifluoromethyl group exerts the strongest deactivating effect. youtube.com The most likely position for substitution would be C2, as it is activated by two ortho, para-directors (albeit deactivating ones) and is meta to the strongest deactivating group (-CF₃). However, predicting the exact outcome can be complex due to the competing directing effects.

Nucleophilic Aromatic Substitution (NAS): The presence of the strongly electron-withdrawing -CF₃ and -F groups makes the aromatic ring susceptible to nucleophilic attack, particularly at positions ortho and para to these groups. libretexts.org In this molecule, the fluorine atom at C3 can act as a leaving group in an SNAr reaction if a strong nucleophile is used. The reaction is facilitated by the ability of the -CF₃ group at C5 (and to a lesser extent, the future carbonyl of an oxidized benzylic position) to stabilize the intermediate Meisenheimer complex. Aromatic compounds with fluorine and other electron-withdrawing groups are known to undergo nucleophilic substitution where the fluorine is displaced by nucleophiles such as alkoxides, amines, or thiolates. beilstein-journals.orgnih.govnih.gov Therefore, treatment of this compound or its derivatives with a strong nucleophile could lead to the substitution of the fluorine atom.

Regioselective Functionalization of the Aromatic Ring

The substitution pattern of this compound, featuring a fluorine atom and a trifluoromethyl group meta to each other, presents a compelling case study in regioselectivity for aromatic substitution reactions. The directing effects of these substituents are a consequence of their electronic properties, which modulate the electron density of the aromatic ring and stabilize or destabilize the intermediates formed during the reaction.

In electrophilic aromatic substitution (EAS) , the fluorine atom, despite its high electronegativity, acts as an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, thereby stabilizing the positively charged arenium ion intermediate. Conversely, the trifluoromethyl group is a strong electron-withdrawing group and a meta-director. This deactivating nature arises from the powerful inductive effect of the three fluorine atoms, which withdraws electron density from the ring, making it less susceptible to electrophilic attack.

The hydroxymethyl group (-CH₂OH) is generally considered a weak activating group and an ortho-, para-director. However, under the strongly acidic conditions often employed in EAS reactions, it can be protonated to form -CH₂OH₂⁺, which is a deactivating, meta-directing group.

The cumulative effect of these three substituents dictates the position of incoming electrophiles. The fluorine at C3 and the trifluoromethyl group at C5 create a complex directive influence. The positions ortho and para to the fluorine are C2, C4, and C6. The positions meta to the trifluoromethyl group are C2 and C6. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions, which are activated by the fluorine and not strongly deactivated by the trifluoromethyl group. The C4 position, while para to the fluorine, is ortho to the strongly deactivating trifluoromethyl group, which likely disfavors substitution at this site.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of -F (ortho, para-director) | Influence of -CF₃ (meta-director) | Influence of -CH₂OH (ortho, para-director) | Overall Predicted Outcome |

| C2 | Ortho (Activating) | Meta (Deactivating) | Ortho (Activating) | Favored |

| C4 | Para (Activating) | Ortho (Strongly Deactivating) | Para (Activating) | Disfavored |

| C6 | Ortho (Activating) | Meta (Deactivating) | Ortho (Activating) | Favored |

In nucleophilic aromatic substitution (SNAr) , the presence of strong electron-withdrawing groups like fluorine and trifluoromethyl is crucial for activating the aromatic ring towards attack by a nucleophile. These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The fluorine atom itself can act as a leaving group. Nucleophilic attack would be favored at the positions ortho and para to the electron-withdrawing substituents. In the case of this compound, the fluorine at C3 is ortho to a potential attacking site at C2 and para to C6. The trifluoromethyl group at C5 is para to C2 and ortho to C4 and C6. This suggests that nucleophilic substitution of the fluorine atom at C3 is a plausible reaction pathway, facilitated by the stabilizing effect of the trifluoromethyl group.

Influence of Fluorine and Trifluoromethyl Substituents on Reaction Kinetics and Selectivity

The fluorine and trifluoromethyl substituents profoundly impact the kinetics and selectivity of chemical transformations on the aromatic ring of this compound.

Reaction Kinetics:

The trifluoromethyl group's strong electron-withdrawing nature significantly deactivates the aromatic ring towards electrophilic attack, leading to slower reaction rates compared to benzene (B151609). scribd.com Kinetic studies on the nitration of trifluoromethylbenzene have shown that the reaction is significantly slower than that of benzene. scribd.com Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution.

Reaction Selectivity:

The interplay between the directing effects of the fluorine and trifluoromethyl groups is the primary determinant of regioselectivity. As discussed, in electrophilic aromatic substitution, the ortho-directing influence of the fluorine atom will compete with the meta-directing influence of the trifluoromethyl group. The outcome is a high degree of selectivity for substitution at the positions that are ortho to the fluorine and meta to the trifluoromethyl group (C2 and C6).

In nucleophilic aromatic substitution, where the fluorine atom can act as a leaving group, the selectivity is driven by the stability of the Meisenheimer intermediate. The presence of the trifluoromethyl group para to one of the potential sites of attack (C2) and ortho to another (C6) would strongly favor the formation of the intermediate leading to substitution at the C3 position. Studies on analogous systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated that the fluorine atom is readily displaced by various nucleophiles, highlighting the activating effect of strong electron-withdrawing groups in SNAr reactions. beilstein-journals.orgnih.gov

Table 2: Representative Reaction Data for Analogous Fluorinated Aromatic Compounds

| Reaction | Substrate | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |

| Nitration | 1-Fluoro-3-(trifluoromethyl)benzene | HNO₃, H₂SO₄ | 2-Nitro-1-fluoro-3-(trifluoromethyl)benzene and 4-Nitro-1-fluoro-3-(trifluoromethyl)benzene | - | scribd.com |

| Nucleophilic Substitution | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methanol, KOH, reflux | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 | beilstein-journals.orgnih.gov |

| Nucleophilic Substitution | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Morpholine, K₂CO₃, DMF, 85 °C | 3-Morpholino-5-nitro-1-(pentafluorosulfanyl)benzene | 63 | beilstein-journals.orgnih.gov |

Note: The data presented in this table is for analogous compounds and is intended to be illustrative of the potential reactivity of this compound. Specific yields for the target compound may vary.

Iv. Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For organofluorine compounds, NMR is particularly insightful due to the presence of the NMR-active ¹⁹F nucleus alongside the standard ¹H and ¹³C nuclei.

High-resolution ¹H (proton) and ¹³C NMR are the cornerstones of structural elucidation for organic compounds. The chemical shift, integration, and multiplicity (splitting pattern) of the signals in a ¹H NMR spectrum provide a wealth of information about the number and types of protons and their neighboring atoms. Similarly, ¹³C NMR reveals the number of unique carbon environments in a molecule.

For 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, the ¹H NMR spectrum is expected to show distinct signals for the benzylic protons (CH₂), the hydroxyl proton (OH), and the aromatic protons.

Benzylic Protons (CH₂OH): These protons would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-4.8 ppm.

Hydroxyl Proton (OH): This proton gives a broad singlet whose chemical shift can vary depending on solvent and concentration. It can be confirmed by its disappearance upon a D₂O exchange experiment.

Aromatic Protons: The three protons on the aromatic ring are chemically distinct and would give rise to three separate signals. Due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups, these protons would be deshielded and appear at the downfield region of the spectrum (typically >7.0 ppm). The splitting patterns would be complex due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum provides complementary information. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons directly bonded to fluorine and the CF₃ group will also show characteristic splitting. For instance, the carbon attached to the single fluorine atom (C-F) will appear as a doublet with a large coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| CH₂ | ~4.7 | ~64 | s (or d) |

| Aromatic H (at C2) | >7.0 | ~115 | d (due to H-F coupling) |

| Aromatic H (at C4) | >7.0 | ~118 | d (due to H-F coupling) |

| Aromatic H (at C6) | >7.0 | ~123 | s (or t) |

| Aromatic C-CH₂OH | - | ~144 | t (due to C-F coupling) |

| Aromatic C-F | - | ~163 | d (large ¹JCF) |

| Aromatic C-CF₃ | - | ~132 | q (²JCF) |

¹⁹F NMR is an exceptionally sensitive and valuable technique for analyzing fluorine-containing compounds. rsc.org The large chemical shift range of ¹⁹F NMR allows for clear distinction between non-equivalent fluorine atoms within a molecule. rsc.org

In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum:

A signal corresponding to the single fluorine atom attached to the aromatic ring (at C3). The chemical shift for aromatic fluorine atoms typically falls in the range of -100 to -140 ppm relative to CFCl₃. This signal would likely appear as a multiplet due to coupling with nearby aromatic protons.

A signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group (at C5). The CF₃ group on a benzene (B151609) ring typically resonates around -60 to -65 ppm. rsc.org This signal would be expected to appear as a singlet, or a very finely split multiplet due to long-range couplings with the aromatic protons or the other fluorine atom.

This technique is also crucial for stereochemical determination in chiral molecules containing fluorine, although this compound itself is achiral.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and elucidating complex molecular structures. Techniques such as COSY, HSQC, and HMBC map out the correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between coupled protons. While it would not show correlations for the isolated benzylic and hydroxyl protons, it would help in assigning the coupled aromatic protons by showing their through-bond scalar coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the benzylic proton signal to the benzylic carbon signal and each aromatic proton signal to its corresponding aromatic carbon.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule, distinguishing it from other molecules that may have the same nominal mass.

The molecular formula of this compound is C₈H₆F₄O. Using the exact masses of the most abundant isotopes of carbon (12.00000), hydrogen (1.00783), fluorine (18.99840), and oxygen (15.99491), the calculated monoisotopic mass can be determined. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches this calculated exact mass, thereby confirming the elemental composition of the compound. For related compounds, HRMS has been used to confirm their calculated formulas. beilstein-journals.org

Table 2: Calculated Exact Mass for HRMS Analysis

| Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Molecular Ion [M]⁺ | C₈H₆F₄O | 194.0355 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing the molecule's fragmentation pathways.

For benzyl (B1604629) alcohols, characteristic fragmentation patterns often involve the loss of water (H₂O), the hydroxyl radical (•OH), or the entire hydroxymethyl group (•CH₂OH). libretexts.org The presence of the stable aromatic ring often leads to the formation of a tropylium or substituted tropylium cation.

In the case of this compound, the MS/MS spectrum of the molecular ion (m/z 194) would likely show key fragment ions corresponding to:

Loss of H₂O (m/z 176): A common fragmentation for alcohols.

Loss of a fluorine atom (m/z 175): From the CF₃ group or the ring.

Formation of the substituted benzyl cation (m/z 177): Resulting from the loss of the hydroxyl group.

Formation of the substituted tropylium ion (m/z 127): A common rearrangement product for benzyl compounds, which could arise from the loss of CF₃.

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different functional groups within the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic methods provide the backbone for the quality control and in-depth analysis of synthesized "this compound." These techniques are crucial for separating the target compound from any starting materials, byproducts, or degradation products, as well as for resolving and quantifying stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For "this compound," reversed-phase HPLC is a commonly employed method for purity determination. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

While specific research data on the HPLC analysis of "this compound" is not extensively available in public literature, typical methodologies for similar aromatic alcohols can be extrapolated. A C18 column is a common choice for the stationary phase, providing a hydrophobic surface for interaction. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol. The ratio of these solvents can be adjusted (isocratic or gradient elution) to achieve optimal separation of the target compound from its impurities. Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light.

The determination of isomeric ratios, particularly for positional isomers if present, would also be achievable through careful optimization of the HPLC method. Differences in the polarity and steric hindrance of isomers can lead to different retention times on the column, allowing for their separation and quantification.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Aromatic Alcohols (Note: This table is a generalized representation and not specific to "this compound" due to a lack of available data.)

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

"this compound" is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to be able to separate and quantify them. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). These stationary phases are designed to have specific interactions with the enantiomers, leading to the formation of transient diastereomeric complexes with different stabilities. This difference in interaction energy results in different retention times for the two enantiomers, allowing for their separation.

Common types of CSPs used for the separation of chiral alcohols include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases. The choice of the CSP and the mobile phase (often a mixture of alkanes like hexane and an alcohol like isopropanol for normal-phase chromatography) is critical for achieving successful enantioseparation.

Detailed research findings on the chiral HPLC separation of "this compound" are not readily found in published literature. However, the general principles of chiral chromatography would apply. The development of a suitable method would involve screening different chiral columns and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers. Once separated, the peak areas of the two enantiomers can be used to calculate the enantiomeric excess.

Table 2: Representative Chiral HPLC Parameters for Benzyl Alcohol Derivatives (Note: This table provides a general framework and is not based on specific experimental data for "this compound".)

| Parameter | Typical Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) |

| Mobile Phase | Hexane/Isopropanol or other alcohol mixtures |

| Elution Mode | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength |

| Injection Volume | 5-10 µL |

| Column Temperature | Controlled, often ambient to sub-ambient |

V. Theoretical and Computational Investigations of 3 Fluoro 5 Trifluoromethyl Benzyl Alcohol

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as charge distribution, reaction mechanisms, and conformational stability.

Electronic Structure Analysis and Charge Distribution

DFT calculations are instrumental in understanding the electronic landscape of a molecule. Analysis of a structurally similar compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, using the B3LYP method with a 6-311+G(d,p) basis set, reveals significant insights into the charge distribution. The molecular electrostatic potential (MEP) map for this related molecule indicates that the trifluoromethyl groups create regions of high positive electrostatic potential, making the adjacent carbon atoms electrophilic. Conversely, the oxygen atom of the benzyl (B1604629) alcohol group is expected to be a region of high negative electrostatic potential, indicating its nucleophilic character.

The presence of both a fluorine and a trifluoromethyl group at the meta positions of the benzyl ring in 3-Fluoro-5-(trifluoromethyl)benzyl alcohol will synergistically withdraw electron density from the aromatic ring, influencing its reactivity and intermolecular interactions.

Table 1: Predicted Electronic Properties of the Benzyl Moiety based on Analogous Compounds

| Property | Predicted Characteristic for this compound |

|---|---|

| Electron Density on Aromatic Ring | Depleted due to the inductive effects of -F and -CF3 groups. |

| Molecular Electrostatic Potential (MEP) | Positive potential around the -CF3 and -F substituted carbons. |

| Negative potential localized on the oxygen atom of the alcohol. |

| HOMO-LUMO Gap | Expected to be relatively large, suggesting high chemical stability. |

Prediction of Reaction Mechanisms and Transition States

DFT studies can elucidate potential reaction pathways and the energies of transition states. For instance, investigations into the reaction of the nitrate (B79036) radical (NO3) with benzyl alcohol have shown that hydrogen abstraction from the methyl group is the most energetically favorable pathway. This is determined by calculating the barrier heights for different reaction channels.

In the case of this compound, the electron-withdrawing substituents on the ring would likely influence the stability of potential intermediates and transition states in similar reactions. For example, in an oxidation reaction of the alcohol group, the stability of a potential benzylic carbocation intermediate would be reduced by the presence of these deactivating groups. Computational studies can precisely model these effects and predict the most likely reaction mechanisms.

Conformational Analysis and Energy Landscapes

The conformational preferences of this compound are dictated by the rotational barrier around the C-C bond connecting the benzyl ring and the hydroxymethyl group. DFT calculations can map the potential energy surface as a function of this dihedral angle, identifying the most stable conformers. For the related N-(3,5-bis(trifluoromethyl)benzyl)stearamide, geometry optimization was performed using the B3LYP method with a 6-311+G(d,p) basis set to determine its most stable three-dimensional structure. A similar approach for this compound would likely reveal that the lowest energy conformation is one that minimizes steric hindrance between the hydroxymethyl group and the ring substituents.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational flexibility and intermolecular interactions in a simulated environment, such as in solution.

Ligand-Receptor Interactions and Binding Site Dynamics

The simulation would track the conformational changes in both the ligand and the receptor upon binding, providing a dynamic picture of the recognition and binding process. The fluorine and trifluoromethyl groups could play significant roles in binding affinity and selectivity through specific interactions within the binding pocket.

Table 2: Key Parameters from a Hypothetical MD Simulation of Ligand-Receptor Binding

| Parameter | Information Provided |

|---|---|

| Root Mean Square Deviation (RMSD) | Stability of the ligand-receptor complex over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the receptor upon ligand binding. |

| Interaction Energy | Strength of the binding between the ligand and the receptor. |

| Hydrogen Bond Analysis | Identification and persistence of hydrogen bonds between the ligand and receptor. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ljmu.ac.ukresearchgate.net For this compound, while specific QSAR/QSPR models are not extensively documented in publicly available literature, its theoretical biological activity and properties can be inferred from studies on substituted benzyl alcohols and compounds bearing fluoro and trifluoromethyl groups.

The biological activity of benzyl alcohol derivatives is often linked to descriptors such as hydrophobicity (log P), electronic effects (Hammett constants), and steric parameters. bohrium.comnih.gov The presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring of this compound significantly influences these descriptors and, consequently, its predicted biological activity profile.

The trifluoromethyl group is known to be a strong electron-withdrawing group and to increase the lipophilicity of a molecule. mdpi.comnih.gov This increased lipophilicity can enhance the molecule's ability to cross cell membranes, potentially leading to increased biological activity. mdpi.com The fluorine atom also contributes to the electronic and lipophilic character of the molecule.

QSAR studies on substituted benzyl alcohols have indicated that their mechanism of action can vary depending on the biological system. For instance, toxicity in some cancer cell lines has been primarily associated with hydrophobicity, while interactions with bacteria and fungi may also involve electronic effects. bohrium.com The Hammett sigma constant (σ) is a key descriptor for quantifying the electronic influence of substituents. A positive Hammett constant, as is the case for both fluorine and the trifluoromethyl group, indicates an electron-withdrawing effect. nih.gov

Based on general QSAR principles for benzyl alcohols, the structural features of this compound suggest the potential for various biological activities, including antibacterial and antifungal properties. bohrium.comresearchgate.net The electron-withdrawing nature of the substituents can influence the reactivity of the benzylic alcohol moiety. researchgate.net

Table 1: Influence of Structural Features on Predicted Biological Activity

| Structural Feature | Descriptor Influence | Predicted Impact on Biological Activity |

| Trifluoromethyl (-CF3) Group | High lipophilicity, Strong electron-withdrawing effect | Potential for enhanced membrane permeability and interaction with biological targets. mdpi.com |

| Fluoro (-F) Group | Moderate lipophilicity, Electron-withdrawing effect | Contribution to overall electronic properties and potential for specific interactions with biological targets. |

| Benzyl Alcohol Moiety | Core structure | The site of potential metabolic activity and interaction with biological systems. |

This table is generated based on established principles of QSAR and the known effects of the constituent functional groups.

The correlation of computational descriptors with experimental data is a cornerstone of QSAR and QSPR modeling. nih.gov For this compound, key computational descriptors would include hydrophobicity (log P), electronic parameters (e.g., Hammett constants, dipole moment, HOMO/LUMO energies), and steric descriptors. researchgate.netconicet.gov.ar

Hydrophobicity: The calculated log P value for a molecule like this compound is expected to be higher than that of unsubstituted benzyl alcohol due to the presence of the trifluoromethyl and fluoro groups. In many QSAR models for benzyl alcohols, an increase in log P correlates with increased biological activity, such as toxicity to certain microorganisms. bohrium.comnih.gov

Electronic Descriptors: The Hammett constants for meta-substituents are particularly relevant for this compound. These values can be used in regression models to predict activities that are dependent on the electronic environment of the aromatic ring. Quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and have been used in QSAR studies to predict toxicity and other biological activities. researchgate.netconicet.gov.ar

Steric Descriptors: While less emphasized for simple benzyl alcohols compared to hydrophobicity and electronics, steric factors can play a role in the interaction with specific biological targets. Descriptors such as molar refractivity can be used to model these effects. conicet.gov.ar

The development of a robust QSAR/QSPR model for a class of compounds including this compound would involve synthesizing a series of analogues, measuring their biological activities and physicochemical properties, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression to derive a predictive model. ijpsr.comufv.br

Table 2: Key Computational Descriptors and Their Relevance

| Descriptor | Type | Relevance to QSAR/QSPR |

| log P | Hydrophobicity | Correlates with membrane permeability and nonspecific toxicity. bohrium.com |

| Hammett Constant (σ) | Electronic | Quantifies the electron-donating or -withdrawing nature of substituents, affecting reactivity and interactions. nih.gov |

| Dipole Moment | Electronic | Influences polar interactions with biological targets. researchgate.net |

| HOMO/LUMO Energies | Quantum Chemical | Relate to the molecule's ability to donate or accept electrons, indicating reactivity. conicet.gov.ar |

| Molar Refractivity (MR) | Steric | Describes the volume occupied by the molecule, relevant for binding to active sites. conicet.gov.ar |

This table outlines important computational descriptors used in the development of QSAR and QSPR models for organic molecules.

Vi. Applications and Research Utility in Complex Chemical Systems

Building Block for Advanced Organic Synthesis

3-Fluoro-5-(trifluoromethyl)benzyl alcohol serves as a versatile building block for constructing complex molecular architectures. The presence of the hydroxyl group, the aromatic ring, and the specific substitution pattern of fluorine and trifluoromethyl groups allows it to participate in a wide array of chemical transformations. These features enhance properties such as lipophilicity and metabolic stability in the resulting molecules.

The unique substitution pattern of this compound makes it a sought-after precursor in the synthesis of pharmaceutical intermediates. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, known to enhance properties like metabolic stability, binding affinity, and bioavailability. mdpi.com This benzyl (B1604629) alcohol derivative can be used to introduce the 3-fluoro-5-(trifluoromethyl)phenyl moiety into larger, more complex molecules targeted for therapeutic applications.

For instance, substituted benzyl alcohols are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A related compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, is a key intermediate in the preparation of cholesterol ester transfer protein (CETP) inhibitors. guidechem.com Similarly, cyclopropyl (B3062369) benzyl ketone compounds, derived from substituted benzyl precursors, are vital for creating tetrahydro thienopyridine derivatives like the antiplatelet agent prasugrel. google.com The utility of these analogous structures highlights the role of this compound as a foundational element for building novel drug candidates. The presence of both fluorine and a trifluoromethyl group can modulate the electronic and steric properties of a drug candidate, influencing its interaction with biological targets. mdpi.com

In the field of agrochemicals, the development of new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles is a constant pursuit. Fluorinated compounds play a significant role in this area. mdpi.com The 3-fluoro-5-(trifluoromethyl)phenyl group, provided by the title alcohol, is incorporated into potential agrochemical agents to enhance their biological activity and stability.

Analogous compounds such as 3,5-Bis(trifluoromethyl)benzyl alcohol and 3-(Trifluoromethoxy)benzyl alcohol are recognized for their utility in designing effective herbicides and pesticides. chemimpex.comchemimpex.com The trifluoromethyl group can increase the lipophilicity of a molecule, which may facilitate its penetration through plant cuticles or insect exoskeletons. The specific combination of fluoro and trifluoromethyl substituents on the benzyl ring of this compound offers a distinct structural motif for creating new agrochemical derivatives with potentially superior performance characteristics.

The introduction of fluorine-containing groups into polymers and other materials can dramatically alter their properties, often imparting enhanced thermal stability, chemical resistance, and specific optical or surface characteristics. mdpi.com this compound serves as a monomer or a modifying agent in the synthesis of such high-performance materials.

Research into related compounds demonstrates this principle. For example, 3,5-Bis(trifluoromethyl)benzyl alcohol is utilized in the formulation of advanced coatings and polymers where the trifluoromethyl groups contribute to increased chemical resistance and thermal stability. chemimpex.com Similarly, 3-(Trifluoromethoxy)benzyl alcohol is employed in creating specialty chemicals and polymers for applications in coatings, adhesives, and electronics. chemimpex.com By extension, this compound can be used to synthesize novel fluorinated polymers and materials, where its specific substitution pattern can be exploited to fine-tune the final properties of the material for specialized applications.

Scaffold for Novel Compound Libraries

In modern drug discovery and materials science, the creation of compound libraries containing diverse but related structures is essential for screening and identifying molecules with desired properties. The rigid aromatic core and reactive hydroxyl group of this compound make it an excellent scaffold for generating such libraries.

A "scaffold" in chemistry refers to a core molecular structure upon which various functional groups can be systematically added to generate a library of related compounds. This compound provides a robust scaffold for diversity-oriented synthesis. The hydroxyl group can be readily converted into other functionalities (e.g., ethers, esters, halides), while the aromatic ring can undergo further substitution, allowing for the creation of a wide array of derivatives.

A practical example of this approach is seen in the development of antiplasmodial agents. Researchers constructed a library of 38 analogues based on a 6-fluoro-3-benzylmenadione scaffold to explore new treatments for malaria. mdpi.com By systematically varying the substituents on the benzyl portion of the molecule, they were able to screen for compounds with high efficacy. mdpi.com This methodology, when applied to the this compound scaffold, enables the rapid generation of novel and diverse chemical entities for high-throughput screening against various biological targets or for testing in material science applications. nih.govnih.gov

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is fundamental to medicinal chemistry. drugdesign.org Generating a series of analogs from a common scaffold like this compound is a key strategy for elucidating SAR. By making systematic modifications to the parent structure and observing the resulting changes in activity, researchers can identify which molecular features are crucial for the desired effect.

For instance, SAR studies on analogs of YC-1, an indazole derivative, explored the impact of different substituents on the benzyl ring. nih.gov The introduction of fluoro and trifluoromethyl groups at various positions resulted in differing levels of biological activity, providing valuable insights for designing more potent compounds. nih.gov Similarly, an investigation into TRPV1 antagonists involved synthesizing a series of 4-(trifluoromethyl)benzyl C-region analogs to determine the optimal structure for receptor binding and antagonism. nih.gov These examples demonstrate the power of using a defined scaffold, such as this compound, to generate a focused library of analogs for detailed SAR exploration, ultimately guiding the design of more effective molecules.

Interactive Data Table: SAR of YC-1 Analogs

The following table summarizes the Structure-Activity Relationship (SAR) data for various fluorinated and trifluoromethylated analogs of YC-1, highlighting how substitutions on the benzyl ring influence inhibitory activity (IC50). nih.gov

| Compound ID | Benzyl Ring Substitution | Inhibitory Activity (IC50 in µM) |

| 26a | 2-Fluoro | 4.9 |

| 26b | 3-Fluoro | 10 |

| 26c | 4-Fluoro | 19 |

| 47f | 4-(Trifluoromethyl) | Reduced Activity |

| 47g | 2-(Trifluoromethyl) | Reduced Activity |

Vii. Biological and Pharmacological Research on 3 Fluoro 5 Trifluoromethyl Benzyl Alcohol Derivatives

Molecular Mechanisms of Biological Activity

The biological effects of 3-fluoro-5-(trifluoromethyl)benzyl alcohol derivatives are elicited through various molecular mechanisms, including enzyme inhibition, receptor interaction, and binding to other biomolecular targets.

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease pathways. The trifluoromethyl group, in particular, is a cornerstone in the design of enzyme inhibitors as it can enhance metabolic stability and binding affinity.

One notable area of research is the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels. A series of 3,5-bis(trifluoromethyl)benzylamino benzamides, which are structurally related to derivatives of this compound, have shown potent CETP inhibitory activity. For instance, a compound bearing unsubstituted aromatic rings and another with an ortho-CF3 substitution demonstrated significant efficacy.

Another important class of enzymes targeted by these derivatives are kinases. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The fluorine atoms in fluorinated benzyl (B1604629) alcohol derivatives can enhance interactions with hydrophobic pockets within the active sites of kinases. For example, derivatives of 2-fluoro-5-trifluoromethylbenzyl alcohol have been explored as building blocks for kinase inhibitors, with some showing activity against the Epidermal Growth Factor Receptor (EGFR) kinase.

The 3-fluoro-5-(trifluoromethyl)benzyl moiety has been incorporated into ligands targeting G-protein coupled receptors (GPCRs). One such example is a potent and selective agonist for the GPR52 receptor, which is considered a promising target for neuropsychiatric diseases. The compound, 1-(5-(3-fluoro-5-(trifluoromethyl)benzyl)pyridazin-3-yl)-indoline-4-carboxylic acid, demonstrates the utility of this chemical scaffold in designing receptor agonists.

In addition to agonist activity, derivatives have also been developed as receptor antagonists. For instance, 2-(4-Morpholinyl)ethyl 9-[3-fluoro-5-(trifluoromethyl)benzyl]-9H-β-carboline-3-carboxylate has been identified as a non-peptide antagonist of the glucagon-like peptide-1 (GLP-1) receptor. GLP-1 receptor antagonists are of interest for their potential therapeutic applications.

While not specific to this compound, broader studies on benzyl derivatives have shown binding affinity for human opioid and cannabinoid receptors, suggesting that this class of compounds has the potential to interact with a range of receptor systems.

Beyond specific enzyme active sites and receptor binding pockets, derivatives of this compound can interact with other biomolecular targets, such as serum proteins. The binding of drugs to plasma proteins, like human serum albumin, can significantly affect their pharmacokinetic profile, including their distribution and half-life.

Research on fluorinated 3-benzylmenadione derivatives, which contain a trifluoromethylbenzyl group, has provided insights into protein binding. In a comparative study, 6-fluoro-plasmodione showed a lower shift factor in the presence of human serum compared to its non-fluorinated counterpart, plasmodione. This suggests a lower degree of protein binding for the fluorinated derivative, which could influence its bioavailability and efficacy. While this study does not directly involve a 3-fluoro-5-(trifluoromethyl)benzyl moiety, it highlights the impact of fluorine substitution on protein interactions for structurally related compounds. At present, there is limited specific research on the direct interaction of this compound derivatives with nucleic acids.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The strategic placement of fluorine and trifluoromethyl groups on the benzyl alcohol scaffold allows for the fine-tuning of a molecule's biological activity and physicochemical properties.

In the context of kinase inhibitors, the addition of a trifluoromethyl group to a Bcr-Abl tyrosine kinase inhibitor resulted in a 30-fold increase in potency compared to the non-fluorinated parent compound. The trifluoromethyl group was found to interact with histidine and isoleucine residues in the enzyme's binding pocket. Replacing the trifluoromethyl group with a methyl group led to a five-fold decrease in activity, highlighting the specific contribution of the trifluoromethyl moiety to the compound's potency.

The introduction of a trifluoromethyl group can be a key strategy to modulate a compound's lipophilicity to achieve a favorable pharmacokinetic profile. For example, in the development of CETP inhibitors, the hydrophobic nature of the enzyme's binding site suggests that increased lipophilicity from trifluoromethyl groups could contribute to enhanced binding and inhibitory activity. By strategically incorporating fluorine and trifluoromethyl groups, medicinal chemists can fine-tune the lipophilicity of this compound derivatives to optimize their membrane permeability and enhance their bioavailability.

In-depth Analysis of this compound Derivatives in Biological and Pharmacological Research

Emerging research has shed light on the biological and pharmacological significance of derivatives of this compound. These compounds are of particular interest in medicinal chemistry due to the unique properties conferred by the fluorine and trifluoromethyl substituents. This article delves into recent findings concerning their metabolic stability, pharmacokinetic profiles, bioisosteric applications, and evaluations in various biological systems.

The incorporation of trifluoromethyl groups into benzyl alcohol derivatives has a pronounced effect on their metabolic stability and pharmacokinetic properties. The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation. This inherent stability can prolong the half-life of a drug molecule, a desirable attribute in pharmaceutical development. nih.gov

The trifluoromethyl group is known to enhance the lipophilicity of a compound. chemimpex.com This increased lipophilicity can influence how a drug is absorbed, distributed, metabolized, and excreted (ADME). Specifically, it can improve a molecule's ability to cross biological membranes, which may lead to better oral bioavailability and tissue penetration. nih.gov

Research on a related compound, 3-Fluoro-5-(trifluoromethyl)benzyl bromide, highlights its role as a building block in the synthesis of pharmaceuticals. Its trifluoromethyl group is noted for enhancing both lipophilicity and metabolic stability, which are advantageous in the design of new drugs. chemimpex.com The metabolic inertness of the trifluoromethyl group helps to prevent rapid breakdown by metabolic enzymes, thus increasing the systemic exposure of the drug.

A study on fluorinated compounds demonstrated that the introduction of a trifluoromethyl group can significantly improve metabolic stability. In one instance, CF3-bearing compounds showed enhanced in vitro metabolic stability compared to their nitro-equivalents. nih.gov

Table 1: Influence of Trifluoromethyl Group on Physicochemical and Pharmacokinetic Properties

| Property | Influence of Trifluoromethyl Group | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond | nih.gov |

| Lipophilicity | Enhanced, potentially improving membrane permeability | nih.govchemimpex.com |

| Pharmacokinetic Profile | Can lead to a longer half-life and increased systemic exposure | nih.gov |

The trifluoromethyl group is frequently employed as a bioisostere for other chemical groups to optimize the biological activity of a molecule. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

In a notable study, a trifluoromethyl (CF3) group was successfully used as a bioisosteric replacement for an aliphatic nitro (NO2) group in a series of compounds targeting the CB1 cannabinoid receptor. This substitution resulted in compounds that were not only more potent than their nitro counterparts but also exhibited improved in vitro metabolic stability. nih.govacs.org This research underscores the potential of the 3-fluoro-5-(trifluoromethyl)benzyl moiety in medicinal chemistry, where fine-tuning of a lead compound's properties is crucial for developing a successful drug candidate. The trifluoromethyl group can also serve as a bioisostere for a chlorine atom due to their similar steric size. nih.gov

Table 2: Comparison of Bioisosteric Replacement of NO2 with CF3

| Feature | Original Compound (with NO2) | Bioisosteric Replacement (with CF3) | Reference |

| Potency | Lower | Higher | nih.govacs.org |

| Metabolic Stability | Lower | Improved in vitro | nih.govacs.org |

While specific studies on the cellular uptake and distribution of this compound derivatives are not extensively documented in the available literature, the physicochemical properties of these compounds suggest certain behaviors. The enhanced lipophilicity conferred by the trifluoromethyl group is expected to facilitate passive diffusion across cell membranes. nih.gov The presence of fluorine atoms can generally enhance in vivo uptake and transport of biologically active molecules. nih.gov

Direct target engagement assays for derivatives of this compound are not detailed in the currently available research. However, the structural motif is present in molecules designed to interact with specific biological targets. For instance, the trifluoromethyl group has been incorporated into ligands targeting the CB1 cannabinoid receptor, where it played a role in improving potency. nih.gov The development of specific assays would be necessary to quantify the binding affinity and residence time of these derivatives on their intended molecular targets.

Derivatives containing trifluoromethyl and benzyl groups have been evaluated in several disease models, demonstrating a range of biological activities.

Antifungal Activity: Novel fluorinated chalcones bearing a trifluoromethyl substituent have been synthesized and evaluated for their antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. In one study, some of the trifluoromethyl-containing chalcones showed promising antifungal activity. nih.gov Another study on novel triazole derivatives containing a benzyl group also reported significant in vitro antifungal activities against several human pathogenic fungi. nih.gov

Anti-fertility Effects: There is limited direct evidence in the available literature regarding the anti-fertility effects of this compound derivatives. One study reported the anti-fertility effects of a steroid monobenzoate in mice, but this is structurally distinct from the compound of interest. nih.gov